5-Chloro-3-(3-methoxyphenyl)benzoic acid
CAS No.: 1261902-19-5
Cat. No.: VC8064067
Molecular Formula: C14H11ClO3
Molecular Weight: 262.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1261902-19-5 |
---|---|
Molecular Formula | C14H11ClO3 |
Molecular Weight | 262.69 g/mol |
IUPAC Name | 3-chloro-5-(3-methoxyphenyl)benzoic acid |
Standard InChI | InChI=1S/C14H11ClO3/c1-18-13-4-2-3-9(8-13)10-5-11(14(16)17)7-12(15)6-10/h2-8H,1H3,(H,16,17) |
Standard InChI Key | JMLYJZBBCHQNKB-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)C(=O)O |
Canonical SMILES | COC1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)C(=O)O |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name is 3-chloro-5-(3-methoxyphenyl)benzoic acid, reflecting its substitution pattern: a chlorine atom at the 3-position of the benzoic acid core and a 3-methoxyphenyl group at the 5-position . Its molecular formula is C₁₄H₁₁ClO₃, corresponding to a molecular weight of 262.68 g/mol (calculated from atomic masses: C=12.01, H=1.008, Cl=35.45, O=16.00) .
Table 1: Key Identifiers
Property | Value |
---|---|
IUPAC Name | 3-chloro-5-(3-methoxyphenyl)benzoic acid |
CAS Number | 1261932-67-5 |
Molecular Formula | C₁₄H₁₁ClO₃ |
Molecular Weight | 262.68 g/mol |
DSSTox Substance ID | DTXSID60690143 |
Structural Features
The molecule consists of a benzoic acid backbone substituted with:
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A chlorine atom at position 3, enhancing electrophilic reactivity.
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A 3-methoxyphenyl group at position 5, introducing steric bulk and electron-donating effects via the methoxy group .
Comparative analysis with analogous structures (e.g., 5-Chloro-3-(2-fluoro-5-methoxyphenyl)benzoic acid) reveals that substituent position critically influences electronic distribution and intermolecular interactions . The absence of fluorine in the 2-position reduces dipole moments compared to fluorinated analogs, potentially altering solubility and crystallization behavior.
Synthesis and Production Methods
General Synthetic Approaches
While explicit protocols for 5-Chloro-3-(3-methoxyphenyl)benzoic acid remain scarce in public literature, convergent strategies from related systems suggest two primary routes:
Friedel-Crafts Acylation
Physical and Chemical Properties
Reactivity Profile
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Acid-Base Behavior: The carboxylic acid group (pKa ≈ 4.2) enables salt formation with bases, enhancing aqueous solubility for biological assays.
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Electrophilic Substitution: The chlorine atom directs incoming electrophiles to ortho/para positions, while the methoxy group activates the phenyl ring toward electrophilic attack.
Hazard Category | GHS Code | Signal Word |
---|---|---|
Skin Irritation | H315 | Warning |
Serious Eye Irritation | H319 | Warning |
Respiratory Irritation | H335 | Warning |
Exposure Controls
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Personal Protective Equipment (PPE): Nitrile gloves, chemical goggles, and lab coats.
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Ventilation: Use fume hoods for powder handling to mitigate inhalation risks .
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Storage: Keep in tightly sealed containers under inert gas (N₂/Ar) at 2–8°C .
First Aid Measures
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Inhalation: Move to fresh air; seek medical attention if coughing persists .
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Skin Contact: Wash with soap and water for 15 minutes; remove contaminated clothing .
Applications in Research and Industry
Pharmaceutical Intermediate
The compound’s structure aligns with motifs found in nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Its chloro and methoxy groups may serve as:
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Hydrogen bond acceptors in target binding.
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Metabolic stability enhancers by blocking cytochrome P450 oxidation sites.
Material Science
Potential applications include:
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Monomers for high-performance polymers.
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Ligands in metal-organic frameworks (MOFs) due to carboxylate coordination capability.
Comparison with Related Compounds
Table 3: Structural Analog Comparison
The 3-methoxyphenyl group in the target compound provides greater steric hindrance than fluorine-substituted analogs, potentially reducing metabolic clearance rates in drug candidates .
Future Research Directions
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Biological Screening: Evaluate antimicrobial/anticancer activity through in vitro assays.
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Process Optimization: Develop greener synthesis routes using biocatalysts or microwave-assisted reactions.
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Crystallography: Resolve single-crystal structures to understand supramolecular packing.
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